molecular formula C11H11ClO3 B8324023 Ethyl 3-(2-chlorophenyl)-2-oxopropanoate

Ethyl 3-(2-chlorophenyl)-2-oxopropanoate

Cat. No.: B8324023
M. Wt: 226.65 g/mol
InChI Key: WVUARSFWQHPBAR-UHFFFAOYSA-N
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Description

Ethyl 3-(2-chlorophenyl)-2-oxopropanoate is an organic ester featuring a 2-chlorophenyl group attached to a β-keto propanoate backbone. Its molecular formula is C₁₁H₁₁ClO₃, with a molecular weight of 226.66 g/mol (calculated from and ). This compound serves as a key intermediate in medicinal chemistry, particularly in synthesizing heterocyclic scaffolds and bioactive molecules. Its β-keto ester functionality enables diverse reactivity, including cyclization and nucleophilic substitution, making it valuable in constructing pharmacophores like benzimidazolones and pyrimidines .

Properties

Molecular Formula

C11H11ClO3

Molecular Weight

226.65 g/mol

IUPAC Name

ethyl 3-(2-chlorophenyl)-2-oxopropanoate

InChI

InChI=1S/C11H11ClO3/c1-2-15-11(14)10(13)7-8-5-3-4-6-9(8)12/h3-6H,2,7H2,1H3

InChI Key

WVUARSFWQHPBAR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)CC1=CC=CC=C1Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 2-Chloro vs. 4-Chlorophenyl Derivatives

Ethyl 3-(4-chlorophenyl)-2-oxopropanoate (CAS 99334-10-8) is a positional isomer with identical molecular weight and formula but a chlorine substituent at the para position of the phenyl ring. Key differences include:

Compound Substituent Position Molecular Formula Molecular Weight (g/mol) Key Applications
Ethyl 3-(2-chlorophenyl)-2-oxopropanoate 2-chloro C₁₁H₁₁ClO₃ 226.66 NLRP3 inhibitors
Ethyl 3-(4-chlorophenyl)-2-oxopropanoate 4-chloro C₁₁H₁₁ClO₃ 226.66 Synthetic intermediates

Halogen-Substituted Analogs

Replacing chlorine with fluorine or additional halogens modulates electronic and steric properties:

  • Ethyl 3-(2-fluorophenyl)-3-oxopropanoate (): Fluorine’s smaller size and higher electronegativity may reduce steric hindrance while maintaining electron-withdrawing effects. This compound is used in radiotracer synthesis but lacks reported pharmacological data compared to the chloro analog .

Aromatic Ring Modifications

Pyridinyl vs. Phenyl Derivatives
  • Ethyl 3-(2-chloro-5-nitropyridin-4-yl)-2-oxopropanoate (Compound 8b, ): Substituting phenyl with a nitropyridinyl ring introduces a nitro group, increasing polarity. Synthesis yields for pyridinyl derivatives (45%) are lower than typical phenyl analogs, likely due to nitro group instability .
Extended Aromatic Systems
  • No pharmacological data is provided, but such modifications are common in prodrug design .

Functional Group Variations

β-Keto Ester vs. Hydrazone Derivatives
  • Ethyl 2-[(3-chlorophenyl)hydrazono]-3-oxobutanoate (): The hydrazone group introduces conjugation and chelation sites, useful in coordination polymers or colorimetric sensors. However, it diverges significantly from the β-keto ester core .
Carboxylic Acid Prodrugs
  • Ethyl 2-chloro-3-(4-chlorophenyl)-3-oxopropanoate (CAS 24045-75-8, ): The additional chlorine on the propanoate chain may enhance metabolic stability but complicates synthesis (molecular weight: 261.10 g/mol) .

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